molecular formula C7H5ClFNO2 B1389542 Methyl 5-chloro-6-fluoronicotinate CAS No. 1171918-85-6

Methyl 5-chloro-6-fluoronicotinate

Cat. No.: B1389542
CAS No.: 1171918-85-6
M. Wt: 189.57 g/mol
InChI Key: CBLBXPUJKGKFPQ-UHFFFAOYSA-N
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Description

Methyl 5-chloro-6-fluoronicotinate is an organic compound with the molecular formula C7H5ClFNO2 and a molecular weight of 189.57 g/mol . It is a derivative of nicotinic acid, featuring both chlorine and fluorine substituents on the pyridine ring. This compound is primarily used in scientific research and industrial applications due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

Methyl 5-chloro-6-fluoronicotinate can be synthesized through a fluoride-chloride exchange reaction. This involves the nucleophilic displacement of chlorine in the pyridine ring by fluorine. One common method starts with methyl 5,6-dichloronicotinate, which undergoes a fluoride-chloride exchange to yield this compound .

Industrial Production Methods

Industrial production of this compound typically involves large-scale chemical synthesis using similar fluoride-chloride exchange reactions. The process is optimized for high yield and purity, often employing automated systems to control reaction conditions such as temperature, pressure, and reagent concentrations.

Chemical Reactions Analysis

Types of Reactions

Methyl 5-chloro-6-fluoronicotinate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted nicotinates, while coupling reactions can produce complex aromatic compounds.

Scientific Research Applications

Methyl 5-chloro-6-fluoronicotinate is used in various scientific research fields, including:

Mechanism of Action

The mechanism of action of methyl 5-chloro-6-fluoronicotinate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity. The exact pathways depend on the biological context and the specific targets involved.

Comparison with Similar Compounds

Similar Compounds

  • Methyl 5-chloronicotinate
  • Methyl 6-fluoronicotinate
  • Methyl 5,6-dichloronicotinate

Uniqueness

Methyl 5-chloro-6-fluoronicotinate is unique due to the presence of both chlorine and fluorine substituents on the pyridine ring. This dual substitution imparts distinct chemical properties, such as increased reactivity and specific binding affinities, making it valuable for specialized applications in research and industry.

Properties

IUPAC Name

methyl 5-chloro-6-fluoropyridine-3-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H5ClFNO2/c1-12-7(11)4-2-5(8)6(9)10-3-4/h2-3H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CBLBXPUJKGKFPQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC(=C(N=C1)F)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H5ClFNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80670609
Record name Methyl 5-chloro-6-fluoropyridine-3-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80670609
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

189.57 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1171918-85-6
Record name Methyl 5-chloro-6-fluoropyridine-3-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80670609
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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